N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyrazole ring and a benzodioxole moiety. The benzodioxole group is also significant in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 2-(pyrazol-1-yl)ethylamine. This reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can also interact with various biological pathways, contributing to its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide: shares similarities with other pyrazole derivatives and benzodioxole-containing compounds.
Pyrazole derivatives: Known for their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties.
Benzodioxole derivatives: Often found in bioactive molecules with various pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to exhibit a wide range of biological activities. Its dual presence of pyrazole and benzodioxole moieties makes it a versatile compound for various applications in scientific research .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(14-5-7-16-6-1-4-15-16)10-2-3-11-12(8-10)19-9-18-11/h1-4,6,8H,5,7,9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXVLXDSYXGJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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